2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid
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Overview
Description
2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the formation of the amino acid backbone through a series of reactions, including amination and amidation.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired phenylpropanamido structure.
Final Assembly: The final step involves the coupling of the amino acid backbone with the phenylpropanamido intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives, such as ketones or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl or amino derivatives.
Scientific Research Applications
2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
- 2-Amino-3-(3-bromophenyl)propanoic acid
- 3-(2-amino-3-phenylpropanamido)-2-hydroxy-2-methylpropanoic acid
Uniqueness
2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, phenyl group, and butanoic acid moiety allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDJWSAXBGJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344958 |
Source
|
Record name | 2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3918-89-6 |
Source
|
Record name | 2-(2-Amino-3-phenylpropanamido)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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